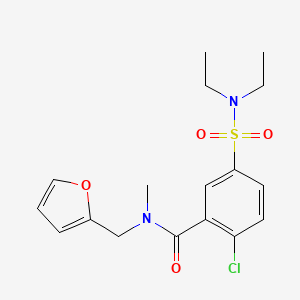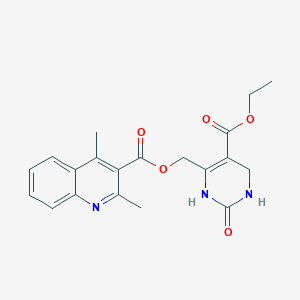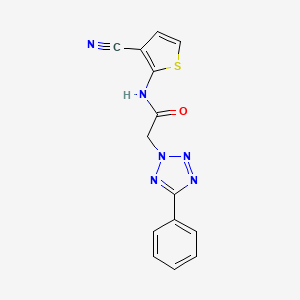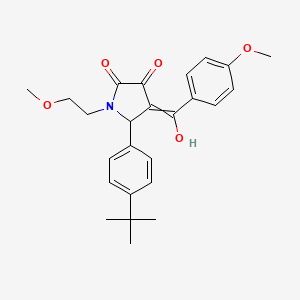
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the carbon atom of the bromopropanoate, displacing the bromine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction .
Analyse Chemischer Reaktionen
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl group in the acetyl moiety to an alcohol group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-Acetylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine ring in the compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(4-Acetylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(4-Methylpiperazin-1-yl)propanoate: This compound has a methyl group instead of an acetyl group on the piperazine ring, which can affect its reactivity and biological activity.
Methyl 3-(4-Benzylpiperazin-1-yl)propanoate: The presence of a benzyl group can significantly alter the compound’s lipophilicity and ability to cross biological membranes.
Methyl 3-(4-Hydroxyethylpiperazin-1-yl)propanoate: The hydroxyethyl group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and binding properties
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Eigenschaften
IUPAC Name |
methyl 3-(4-acetylpiperazin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(13)12-7-5-11(6-8-12)4-3-10(14)15-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIVGHIZVXYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B6621138.png)
![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(3-methylphenyl)urea](/img/structure/B6621149.png)

![1-(2-chlorophenyl)-N-[2-(2-ethylanilino)-2-oxoethyl]-6-methyl-4-oxopyridazine-3-carboxamide](/img/structure/B6621165.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(3-methoxypropyl)-2H-chromene-3-carboxamide](/img/structure/B6621167.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide](/img/structure/B6621175.png)
![N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide](/img/structure/B6621187.png)
![2-bromo-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B6621191.png)



![1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B6621231.png)
![Methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B6621236.png)
![N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6621240.png)
